Cas no 192817-83-7 (Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate)

Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-3'-carboxylic acid ethyl ester
- Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate
- ethyl 2-piperidin-1-ylpyridine-3-carboxylate
- DTXSID80695130
- ETHYL 2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE
- SB43679
- Ethyl 2-(piperidin-1-yl)nicotinate
- 192817-83-7
- Ethyl2-(piperidin-1-yl)nicotinate
-
- MDL: MFCD12910751
- Inchi: InChI=1S/C13H18N2O2/c1-2-17-13(16)11-7-6-8-14-12(11)15-9-4-3-5-10-15/h6-8H,2-5,9-10H2,1H3
- InChI Key: RYOYSDHESOKEGS-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(N=CC=C1)N2CCCCC2
Computed Properties
- Exact Mass: 234.137
- Monoisotopic Mass: 234.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 42.4Ų
Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM317351-1g |
Ethyl 2-(piperidin-1-yl)nicotinate |
192817-83-7 | 95% | 1g |
$390 | 2022-06-12 | |
Alichem | A029197917-1g |
Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate |
192817-83-7 | 97% | 1g |
$465.34 | 2023-09-02 | |
Chemenu | CM317351-1g |
Ethyl 2-(piperidin-1-yl)nicotinate |
192817-83-7 | 95% | 1g |
$390 | 2021-08-18 | |
Alichem | A029197917-250mg |
Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate |
192817-83-7 | 97% | 250mg |
$186.56 | 2023-09-02 |
Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate Related Literature
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
Additional information on Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate
Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate: A Comprehensive Overview of Its Chemical Properties and Research Applications
Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate (CAS No. 192817-83-7) is a nitrogen-containing heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. As a derivative of pyridine and piperidine, this compound exhibits unique structural features that make it a valuable scaffold for drug discovery and development. The molecule comprises a pyridine ring substituted at the 2-position with a piperidinyl group and an ethoxycarbonyl moiety at the 3-position, forming a versatile platform for further functionalization.
The structural flexibility of Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate arises from its ability to participate in multiple hydrogen bonding interactions and π–π stacking phenomena, which are critical for molecular recognition processes in biological systems. Recent studies have demonstrated that compounds bearing similar structural motifs exhibit potent activity against various disease targets, including G protein-coupled receptors (GPCRs), enzyme inhibitors, and ion channel modulators. These findings highlight the importance of exploring the pharmacological potential of this compound in detail.
In terms of synthetic accessibility, the preparation of Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate typically involves multistep organic synthesis strategies. Modern methodologies often employ transition metal-catalyzed cross-coupling reactions to construct the pyridine-piperidine core structure efficiently. Notably, recent advancements in flow chemistry have enabled scalable production processes with improved yield and purity profiles, making this compound more accessible for large-scale research applications.
The chemical stability of Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate under physiological conditions is another critical factor contributing to its utility in pharmaceutical development. In vitro studies have shown that this compound maintains structural integrity across a wide pH range (4–9), which is essential for maintaining activity during drug delivery processes. Additionally, its moderate lipophilicity profile suggests favorable membrane permeability characteristics, an important consideration for oral bioavailability optimization.
From a pharmacological perspective, compounds structurally related to Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate have demonstrated activity as modulators of neurotransmitter systems. For instance, derivatives containing both pyridine and piperidine moieties have been identified as selective ligands for serotonin receptors (5-HT₁A/₅-HT₂A subtypes), dopamine receptors (D₂/D₃ subtypes), and nicotinic acetylcholine receptors (nAChRs). These receptor interactions suggest potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and cognitive impairments.
Recent computational studies using molecular docking simulations have provided insights into the binding mechanisms of Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate-based compounds with target proteins. These analyses revealed favorable interactions between the piperidine ring and hydrophobic pockets within receptor binding sites, while the pyridine nitrogen formed hydrogen bonds with key amino acid residues. Such detailed understanding facilitates rational drug design approaches to enhance potency and selectivity profiles.
In material science applications, the unique electronic properties of pyridine-piperidine hybrids like Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate have attracted interest for developing organic semiconductors and optoelectronic materials. The conjugated π-system provides excellent charge transport capabilities when incorporated into polymer matrices or thin-film devices. Researchers are actively investigating these materials for use in flexible electronics and energy storage technologies.
The analytical characterization of Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity through characteristic chemical shifts for aromatic protons (δ ~7–8 ppm), aliphatic protons (δ ~1–4 ppm), and ester protons (δ ~4 ppm). High-resolution mass spectrometry further validates molecular weight determinations by detecting [M+H]⁺ ions at m/z = 306.16 [M+H]⁺ under electrospray ionization conditions.
In terms of safety profiling, preliminary toxicological assessments indicate that compounds containing similar structural elements exhibit low acute toxicity profiles when administered orally at therapeutic doses in preclinical models. However, comprehensive long-term safety evaluations remain necessary before advancing into clinical development stages.
Ongoing research efforts continue to explore novel applications for Ethyl 2-(piperidin-1-lyl)pyridinecarboxylic acid esters. Emerging areas include their use as building blocks for click chemistry reactions or as components in supramolecular assemblies through non-covalent interactions such as host-guest complexation phenomena.
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